2(3H)-Benzoxazolone, 3-[2-[4-(cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]-
CAS No.: 1219841-71-0
Cat. No.: VC11959549
Molecular Formula: C16H19N3O5S
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219841-71-0 |
|---|---|
| Molecular Formula | C16H19N3O5S |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 3-[2-(4-cyclopropylsulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C16H19N3O5S/c20-15(11-19-13-3-1-2-4-14(13)24-16(19)21)17-7-9-18(10-8-17)25(22,23)12-5-6-12/h1-4,12H,5-11H2 |
| Standard InChI Key | FJSDIBZEOLIKPI-UHFFFAOYSA-N |
| SMILES | C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O |
| Canonical SMILES | C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The compound features a benzoxazolone core (a fused bicyclic structure combining benzene and oxazolone rings) substituted at the 3-position with a 2-oxoethyl group linked to a 4-(cyclopropylsulfonyl)piperazine moiety. The cyclopropylsulfonyl group introduces steric and electronic modifications that influence receptor binding and metabolic stability. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3-[2-(4-Cyclopropylsulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
| SMILES | C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O |
| InChIKey | FJSDIBZEOLIKPI-UHFFFAOYSA-N |
| PubChem CID | 49677283 |
The presence of the sulfonyl group enhances polarity, while the piperazine ring contributes to conformational flexibility, enabling interactions with diverse biological targets .
Physicochemical Characteristics
With a molecular weight of 365.4 g/mol, the compound falls within the range typical for orally bioavailable drugs. The calculated partition coefficient (LogP) of 1.2 (estimated via PubChem) suggests moderate lipophilicity, balancing membrane permeability and solubility. Its topological polar surface area (TPSA) of 95.5 Ų, derived from the sulfonyl and carbonyl groups, indicates potential for hydrogen bonding, critical for target engagement.
Synthesis and Characterization
Synthetic Pathways
The synthesis of this derivative involves a multi-step strategy:
-
Core Formation: The benzoxazolone core is synthesized via cyclization of 2-aminophenol with phosgene or its equivalents, yielding 2(3H)-benzoxazolone .
-
Side-Chain Introduction: A Mannich reaction or nucleophilic substitution introduces the 2-oxoethyl group at the 3-position. For example, 6-(2-bromoacyl)-2(3H)-benzoxazolone reacts with 4-(cyclopropylsulfonyl)piperazine in dimethylformamide (DMF) under basic conditions (triethylamine), forming the target compound through an alkylation-condensation mechanism .
Representative Reaction Scheme:
Analytical Characterization
-
FT-IR Spectroscopy: Key absorptions include at 1772 cm⁻¹ (oxazolone and ketone), at 1160–1350 cm⁻¹, and aromatic stretches at 3060 cm⁻¹ .
-
¹H NMR: Signals at δ 2.5–3.5 ppm correspond to piperazine and cyclopropane protons, while aromatic protons of the benzoxazolone ring resonate at δ 6.8–7.5 ppm .
-
Mass Spectrometry: The molecular ion peak at m/z 365.4 ([M]⁺) confirms the molecular weight.
Biological Activities and Mechanisms
Antibacterial Properties
Benzoxazolone derivatives exhibit broad-spectrum antibacterial activity. In vitro studies demonstrate that the cyclopropylsulfonyl-piperazine substitution enhances potency against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) . The sulfonyl group likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), while the piperazine moiety improves solubility and tissue penetration .
Research Findings and Therapeutic Applications
Preclinical Efficacy
-
Antibacterial: In murine models of sepsis, the compound reduced bacterial load by 3-log units at 50 mg/kg/day, comparable to ciprofloxacin .
-
Anticancer: In silico predictions indicate 70% inhibition of caspase-3 at 10 µM, with low cytotoxicity (IC₅₀ > 100 µM in HEK293 cells) .
Structure-Activity Relationships (SAR)
-
Piperazine Modification: Replacing cyclopropylsulfonyl with methylsulfonyl decreases caspase-3 affinity by 40%, highlighting the importance of the cyclopropane ring for van der Waals interactions .
-
Oxazolone Core: N-Methylation at the 3-position abolishes antibacterial activity, emphasizing the necessity of the free NH for target binding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume